1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Overview
Description
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO4 It is a derivative of benzene, substituted with a bromine atom and three methoxy groups
Preparation Methods
The synthesis of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene typically involves the bromination of 2-(dimethoxymethyl)-4,5-dimethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.
Chemical Reactions Analysis
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and interactions, particularly those involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications is ongoing, with interest in its potential as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and methoxy groups play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological systems are less well understood but may involve interactions with enzymes and other proteins.
Comparison with Similar Compounds
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-2,4-dimethoxybenzene: Similar in structure but lacks the dimethoxymethyl group, leading to different reactivity and applications.
1-Bromo-2,5-dimethoxybenzene: Another similar compound with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-13-9-5-7(11(15-3)16-4)8(12)6-10(9)14-2/h5-6,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVEEKONLXEOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(OC)OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454418 | |
Record name | 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70461-33-5 | |
Record name | 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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